1-Methylsilacyclohexane
Overview
Description
1-Methylsilacyclohexane is a type of organosilicon compound. It is a derivative of silacyclohexane where one hydrogen atom attached to the silicon atom is replaced by a methyl group .
Synthesis Analysis
The synthesis of this compound and similar compounds typically involves complex organic reactions. Retrosynthetic analysis is a common technique used for planning such syntheses . This involves reducing the target molecule into a sequence of progressively simpler structures along a pathway, ultimately leading to the identification of a simple or commercially available starting material from which a chemical synthesis can then be developed .Chemical Reactions Analysis
Chemical reactions involving this compound are likely to be complex and dependent on various factors. The rate of formation and dissociation of drug-receptor complexes, for instance, can provide insights into the reaction dynamics . Additionally, the reactive system is evaluated to understand the reaction chemistry, identify the possibility of thermal exothermal activity, and quantify the reactive chemical hazards .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and composition. These properties can be analyzed using various techniques, including spectroscopic and spectrometric techniques .Scientific Research Applications
Electronic and Geometric Structure
- Asymmetrically Distorted Structure : The electronic and geometric structure of the 1-methylsilacyclohexane radical cation in a solid matrix was studied using ESR spectroscopy. It was found to have an asymmetrically distorted geometrical structure, with one of the Si—C bonds elongated. The electronic ground state of this radical cation is proposed to be in C1 symmetry (Shiotani et al., 1992).
Conformational Behavior and Molecular Structure
- Molecular Structure and Conformational Behavior : A study involving gas electron diffraction, IR spectroscopy, and quantum chemical calculations revealed the existence of different conformers of 1-methyl-1-phenylsilacyclohexane in the gas phase. This study provides insights into the conformational properties and molecular structure of the molecule (Tran Dinh Phien et al., 2017).
Conformational Properties
- Conformations of Silicon-Containing Rings : Research focusing on the conformational properties of 1-methyl-1-silacyclohexane showed a preference for the equatorial position of the methyl group. This was determined through gas electron diffraction and low-temperature NMR, along with quantum chemical calculations (Arnason et al., 2002).
Combustion and Pyrolysis Studies
- Combustion and Pyrolysis : A detailed study was conducted on the combustion and pyrolysis of methylcyclohexane, providing insights into the combustion chemistry of larger cycloalkanes and practical fuels. This research is crucial for developing kinetic models for these substances (Wang et al., 2014).
Mechanism of Action
Safety and Hazards
Safety data sheets provide information on the potential hazards of a substance. For example, the safety data sheet for 1-Chloro-1-methylsilacyclohexane, a related compound, advises against breathing mist, gas, or vapors, and recommends using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .
Future Directions
The future directions for research on 1-Methylsilacyclohexane could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to new applications and a deeper understanding of its properties and potential uses .
Properties
IUPAC Name |
1-methylsilinane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXKLJJAGXDRDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH]1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.